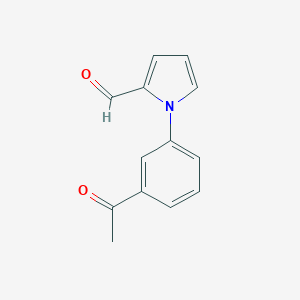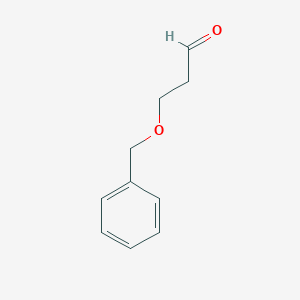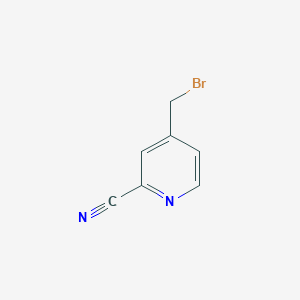
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a pyrrole ring substituted with a 3-acetylphenyl group and a formyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 3-acetylbenzaldehyde with pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial synthesis more sustainable .
化学反应分析
Types of Reactions: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(3-Carboxyphenyl)-1H-pyrrole-2-carbaldehyde.
Reduction: 1-(3-Hydroxymethylphenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(3-Substituted phenyl)-1H-pyrrole-2-carbaldehyde derivatives
科学研究应用
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
- 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-2-carboxylic acid
Comparison: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, the meta-substitution in this compound may result in different steric and electronic effects, leading to distinct reaction pathways and biological interactions .
属性
CAS 编号 |
156496-72-9 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(3-acetylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3 |
InChI 键 |
DGWLINDLXCXUCI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)






![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)


![[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid](/img/structure/B121213.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
